4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate is a synthetic organic compound belonging to the coumarin family Coumarins are a class of benzopyrones, characterized by a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with diphenylacetic acid. One common method includes the following steps:
Starting Materials: 7-hydroxy-4-methylcoumarin and diphenylacetic acid.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate esterification.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also gaining traction to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated coumarin derivatives.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and dyes.
Mechanism of Action
The biological activity of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate stands out due to its unique diphenylacetate moiety, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-14-22(25)28-21-15-19(12-13-20(16)21)27-24(26)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNILMIMTUEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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